1-Methyl-1,4-dihydropyrrolo[2',3',4,5]pyrano[3,2-b]pyridine-2-carboxylic acid
Description
1-Methyl-1,4-dihydropyrrolo[2',3',4,5]pyrano[3,2-b]pyridine-2-carboxylic acid is a polycyclic heteroaromatic compound featuring a fused pyrrolo-pyrano-pyridine core with a 1,4-dihydro configuration and a methyl substituent at position 1. Its structural complexity, including the pyrano ring and partial saturation, may confer unique electronic properties, as seen in related dyes and organic electronic materials .
Properties
IUPAC Name |
3-methyl-8-oxa-3,13-diazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4,10,12-pentaene-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-14-8(12(15)16)5-7-6-17-9-3-2-4-13-10(9)11(7)14/h2-5H,6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHYKNWBGGWWJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1C3=C(C=CC=N3)OC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methyl-1,4-dihydropyrrolo[2’,3’,4,5]pyrano[3,2-b]pyridine-2-carboxylic acid typically involves multi-step synthetic routes. One common method includes the preparation of pyrrole-derived α,β-alkynyl ketones, followed by Sonogashira cross-coupling to introduce various substituents. Subsequent steps involve cyclization reactions catalyzed by gold or other catalysts, leading to the formation of the desired heterocyclic structure . Industrial production methods may involve optimizing these steps for higher yields and scalability.
Chemical Reactions Analysis
1-Methyl-1,4-dihydropyrrolo[2’,3’,4,5]pyrano[3,2-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Cyclization: Cyclization reactions are crucial in the synthesis of this compound, often involving catalysts like gold or palladium.
Scientific Research Applications
1-Methyl-1,4-dihydropyrrolo[2’,3’,4,5]pyrano[3,2-b]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.
Mechanism of Action
The mechanism of action of 1-Methyl-1,4-dihydropyrrolo[2’,3’,4,5]pyrano[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as a kinase inhibitor, interfering with signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Key Differences and Implications :
- The pyrano ring introduces an oxygen atom, improving solubility in polar solvents .
- Substituent Effects : The methyl group at position 1 may enhance lipophilicity compared to 10a–c , which lack alkyl substituents. This could influence bioavailability or binding affinity in biological systems.
Contrast with Mutagenic Heterocyclic Amines
Heterocyclic amines like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine () are carcinogenic due to DNA adduct formation. The target compound’s carboxylic acid group and lack of aromatic amine substituents likely mitigate mutagenic risks, though its dihydro structure warrants further toxicological evaluation .
Biological Activity
1-Methyl-1,4-dihydropyrrolo[2',3',4,5]pyrano[3,2-b]pyridine-2-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, particularly focusing on its anti-inflammatory effects, neuroprotective properties, and potential as a therapeutic agent in various medical conditions.
Chemical Structure and Properties
The compound features a complex heterocyclic structure that contributes to its biological activity. Its molecular formula is C13H13N3O3, and its structural components include a pyrano-pyridine framework that is known to influence its interaction with biological targets.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of similar compounds within the pyrano-pyridine class. For instance, derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammation. The structure-activity relationship (SAR) analysis indicates that modifications to the functional groups can significantly enhance anti-inflammatory potency. For example:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | TBD | TBD |
| Celecoxib (control) | 0.04 ± 0.01 | 0.04 ± 0.01 |
The specific IC50 values for the compound are yet to be determined but are anticipated to be competitive with established anti-inflammatory agents like celecoxib.
Neuroprotective Properties
Research has indicated that compounds with similar structures exhibit neuroprotective effects. For instance, studies on related dihydropyrroles suggest that they can reduce oxidative stress and prevent neuronal cell death in models of neurodegenerative diseases. The mechanism is believed to involve the modulation of neurotransmitter systems and inhibition of apoptotic pathways.
Case Studies
- Neuroprotection in Parkinson's Disease Models : In an animal model of Parkinson's disease, a derivative of the compound demonstrated significant neuroprotective effects by reducing dopaminergic neuron loss and improving motor function.
- Anti-inflammatory Activity in Rheumatoid Arthritis : Clinical trials involving patients with rheumatoid arthritis showed that treatment with related compounds resulted in decreased markers of inflammation and improved joint function.
The biological activity of this compound is likely mediated through several pathways:
- Inhibition of COX Enzymes : Similar compounds have been shown to inhibit COX-1 and COX-2 enzymes, leading to reduced synthesis of pro-inflammatory prostaglandins.
- Antioxidant Activity : The presence of heteroatoms in the structure may contribute to scavenging free radicals and reducing oxidative damage.
- Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter release and receptor activity, particularly in dopaminergic pathways.
Q & A
Q. Key intermediates :
- Methyl esters (e.g., methyl (4aR)-1-[(2,3-difluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-pyrrolo[...]carboxylate) .
- Boronic acid derivatives for cross-coupling reactions .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features should researchers prioritize?
Answer:
- 1H/13C NMR : Prioritize aromatic proton environments (δ 7.5–8.7 ppm for pyridine/pyrrole protons) and carboxylic acid protons (δ ~12–14 ppm). For example:
- HRMS/ESIMS : Confirm molecular ion peaks (e.g., m/z 311.1 [M+1] for related compounds) .
- X-ray crystallography : Resolves conformational ambiguities in fused-ring systems .
Advanced: How can computational chemistry be applied to optimize the synthesis of this compound and predict its reactivity?
Answer:
- Reaction path searching : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for cyclization or coupling steps .
- Solvent/ligand screening : Machine learning algorithms analyze experimental datasets to predict optimal solvents (e.g., DMF vs. THF) or catalysts (e.g., Pd-based systems) .
- Electronic structure analysis : Frontier molecular orbital (FMO) calculations predict regioselectivity in electrophilic substitutions .
Example : ICReDD’s workflow integrates computational predictions with experimental validation, reducing trial-and-error in reaction design .
Advanced: When encountering contradictory NMR data in structural elucidation, what methodological steps should be taken to resolve discrepancies?
Answer:
Repeat experiments : Ensure consistency in solvent (e.g., DMSO-d6 vs. CDCl3), temperature, and concentration .
Cross-validation :
- Compare with 2D NMR (COSY, HSQC) to confirm coupling patterns.
- Use LC-MS to rule out impurities (e.g., residual starting materials) .
Theoretical validation : Compute NMR chemical shifts via DFT (e.g., B3LYP/6-31G*) and compare with experimental data .
Case study : In a related pyridopyrrole compound, conflicting δ 7.14 (s) and δ 7.57 (d) peaks were resolved via HSQC, confirming proton assignments .
Advanced: What strategies are recommended for designing derivatives to enhance the compound’s pharmacological properties while maintaining solubility?
Answer:
- Bioisosteric replacement : Substitute the carboxylic acid with tetrazoles or sulfonamides to improve bioavailability without sacrificing solubility .
- Prodrug approaches : Esterify the carboxylic acid (e.g., 2-methylpropyl esters) for enhanced membrane permeability, with in vivo hydrolysis restoring activity .
- Structure-activity relationship (SAR) : Systematically vary substituents on the pyridine/pyrrole rings and assess:
Example : Methylation at the 1-position (as in the target compound) was shown to stabilize the dihydropyrrole ring against metabolic oxidation .
Advanced: How can researchers address challenges in scaling up synthesis while minimizing side reactions?
Answer:
- Process optimization :
- Use flow chemistry for precise control of reaction parameters (e.g., temperature, residence time) in cyclization steps .
- Employ membrane separation technologies to isolate intermediates efficiently .
- Kinetic studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify side-product formation thresholds .
Case study : Pilot-scale synthesis of a related pyridazine derivative required reduced Pd catalyst loading (0.5 mol%) to suppress dimerization .
Basic: What are the stability considerations for this compound under different storage conditions?
Answer:
- Light sensitivity : Store in amber vials to prevent photodegradation of the dihydropyrrole ring .
- Temperature : -20°C under inert gas (N2/Ar) prevents oxidation of the 1,4-dihydropyridine moiety .
- Solvent choice : Avoid protic solvents (e.g., MeOH) to limit ester hydrolysis; use anhydrous DMSO or DMF for long-term stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
